N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Historical Development of Pyrroloquinoline Chemistry
The pyrroloquinoline framework traces its origins to the discovery of pyrroloquinoline quinone (PQQ) in 1964 as a bacterial redox cofactor. Early work by Hauge and Anthony revealed its role in alcohol and glucose dehydrogenases, distinguishing it from nicotinamide and flavin cofactors. By 1979, Salisbury and Duine elucidated PQQ’s structure from methylotroph dehydrogenases, catalyzing interest in synthetic analogs.
Table 1: Milestones in Pyrroloquinoline Research
The 1990s marked a shift toward medicinal applications, with Paris et al. demonstrating that pyrrolo[3,2,1-ij]quinoline derivatives exhibit dual histamine and platelet-activating factor (PAF) antagonism. These findings laid the groundwork for incorporating sulfonamide and heterocyclic extensions.
Significance of the Pyrrolo[3,2,1-ij]Quinoline Core in Medicinal Chemistry
The pyrrolo[3,2,1-ij]quinoline system combines a bicyclic pyrrole fused to a quinoline moiety, enabling π-π stacking interactions and planar rigidity. This scaffold’s bioactivity stems from:
- Electron-rich aromaticity : Facilitates binding to hydrophobic enzyme pockets.
- Redox activity : The quinoline nitrogen and pyrrole ring participate in electron transfer, mimicking natural cofactors like PQQ.
- Structural plasticity : Substituents at positions 1, 2, 4, and 8 modulate target selectivity.
Paris et al. optimized the 1-position with a 2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl chain, achieving nanomolar potency against PAF and histamine receptors. This modularity makes the core ideal for hybrid molecules like the target compound.
Structural Relevance of Furan and Thiophene Heterocycles
The compound’s 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl side chain introduces two heterocycles with distinct electronic profiles:
Table 2: Comparative Properties of Furan and Thiophene
Furan’s oxygen atom enhances hydrogen bonding, while thiophene’s sulfur improves lipid solubility. Their combination in the ethyl bridge may synergize target affinity and pharmacokinetics.
Evolution of Sulfonamide Pharmacophores
Sulfonamides have transitioned from antibacterial agents to multifunctional pharmacophores. Key advancements include:
- Mechanistic expansion : Beyond dihydropteroate synthase inhibition, modern sulfonamides modulate carbonic anhydrases, kinases, and GPCRs.
- Structural diversification : Hybridization with heterocycles improves permeability and reduces resistance.
The target compound’s 8-sulfonamide group likely enhances solubility and hydrogen bonding with target proteins, as seen in recent sulfonamide-pyrroloquinoline hybrids.
Pharmacological Significance of Multi-Ring Systems
The integration of pyrroloquinoline, furan, thiophene, and sulfonamide creates a polypharmacological profile:
Table 3: Pharmacological Contributions of Each Motif
This synergy may overcome limitations of single-target agents, as demonstrated by KC 11404, a triplex inhibitor of histamine, PAF, and 5-lipoxygenase.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c24-20-4-3-14-10-17(11-15-5-7-23(20)21(14)15)29(25,26)22-12-18(16-6-9-28-13-16)19-2-1-8-27-19/h1-2,6,8-11,13,18,22H,3-5,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBZJTVAKRTKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CSC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions to form the desired product.
-
Step 1: Synthesis of Furan and Thiophene Intermediates
Furan Intermediate: Furan can be synthesized from furfural through decarbonylation.
Thiophene Intermediate: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
-
Step 2: Coupling Reactions
- The furan and thiophene intermediates are coupled using a suitable linker, often through a Friedel-Crafts acylation or alkylation reaction.
-
Step 3: Formation of Pyrroloquinoline Core
- The coupled intermediate undergoes cyclization to form the pyrroloquinoline core, typically through a Pictet-Spengler reaction.
-
Step 4: Sulfonamide Formation
- The final step involves the introduction of the sulfonamide group, which can be achieved by reacting the intermediate with sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrroloquinoline core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its heterocyclic structure is often associated with bioactivity, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the materials science industry, the compound’s unique electronic properties are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s heterocyclic rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with compounds sharing structural or functional group similarities, based on the evidence provided:
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Structural Differences: Side chain: The phenoxyphenyl group replaces the furan-thiophene ethyl moiety. Molecular Weight: 420.49 vs. ~460–480 (estimated for the target compound, assuming similar core). logP: 4.22 vs. likely higher for the target compound due to the furan-thiophene substituent.
- Implications: The phenoxyphenyl group increases aromaticity and may enhance π-π stacking interactions in biological targets. Lower logP of the phenoxyphenyl derivative suggests better aqueous solubility compared to the target compound.
| Property | Target Compound (Estimated) | Phenoxyphenyl Derivative |
|---|---|---|
| Molecular Formula | ~C23H21N2O4S2 | C23H20N2O4S |
| logP | ~5.0–5.5 | 4.22 |
| Hydrogen Bond Donors | 1 | 1 |
| Polar Surface Area | ~80–90 Ų | 65.24 Ų |
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structural Differences: Core: Tetrahydroimidazopyridine vs. pyrroloquinoline. Functional Groups: Nitrophenyl and ester groups vs. sulfonamide and heteroaromatic side chains.
- Implications :
- The nitro group in this compound may confer electrophilic reactivity, unlike the sulfonamide’s hydrogen-bonding capability.
- The imidazopyridine core could exhibit distinct binding modes in biological systems.
3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine (872722-95-7)
- Structural Differences: Core: Pyridazine vs. pyrroloquinoline. Substituents: Fluorophenyl methylsulfanyl and furan vs. sulfonamide and thiophene.
- The fluorophenyl group may improve metabolic stability compared to thiophene.
N-(2-Furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Structural Differences: Core: Cyclohepta[b]thiophene vs. pyrroloquinoline. Functional Groups: Carboxamide vs. sulfonamide.
- Implications :
- The larger cycloheptane ring may increase lipophilicity and membrane permeability.
- Carboxamide groups are less acidic than sulfonamides, altering binding interactions.
Research Findings and Implications
- The furan-thiophene side chain may modulate selectivity toward cytochrome P450 enzymes or kinases.
- Lumping Strategy Relevance: Compounds with similar cores (e.g., pyrroloquinoline, imidazopyridine) could be grouped for high-throughput screening, as suggested by lumping strategies in organic chemistry .
Biological Activity
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a novel compound with potential therapeutic applications. Its complex structure incorporates both furan and thiophene moieties, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 428.5 g/mol. The structural representation highlights the presence of a sulfonamide group and fused heterocycles that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 2188279-60-7 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall synthesis pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. For instance, sulfonamide derivatives have demonstrated the ability to reduce inflammatory markers in animal models. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine release.
Anticancer Properties
Recent investigations into the anticancer activity of related compounds have revealed promising results against various cancer cell lines. Molecular docking studies suggest that this compound may bind effectively to tubulin proteins, inhibiting cancer cell proliferation similarly to established chemotherapeutic agents like paclitaxel.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the effectiveness of various sulfonamide derivatives against M. tuberculosis . Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antibacterial properties.
-
Anti-inflammatory Activity :
- In an animal model of inflammation induced by carrageenan, administration of related compounds resulted in a significant reduction in paw edema compared to controls. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Anticancer Studies :
- A recent publication reported on the synthesis and biological evaluation of pyrroloquinoline derivatives against cancer cell lines such as MCF7 (breast cancer) and HePG2 (liver cancer). The compound showed promising results with IC50 values indicating potent antiproliferative activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
